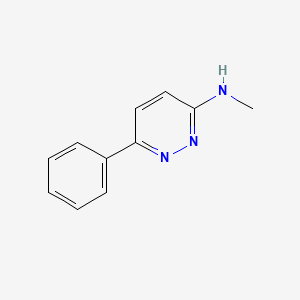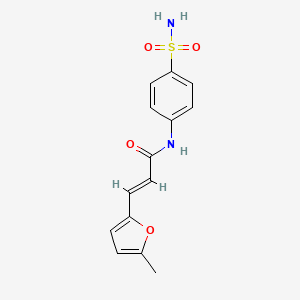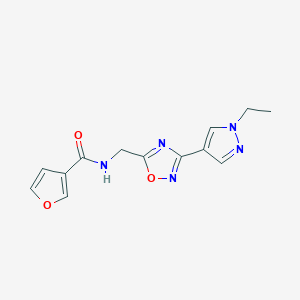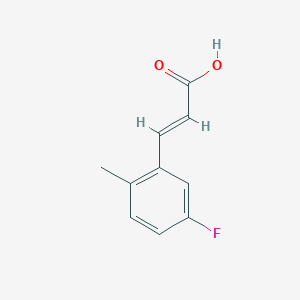![molecular formula C20H19N7O4S B2409276 3-(4-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide CAS No. 1115914-75-4](/img/structure/B2409276.png)
3-(4-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a quinoxaline core, which is a type of heterocyclic compound. Quinoxalines have been studied for their potential biological activities . The compound also contains a difluorophenyl group, which is a common motif in medicinal chemistry due to the unique properties of fluorine .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data for this compound, I can’t provide a detailed analysis .Chemical Reactions Analysis
The reactivity of a compound depends on its functional groups. In this case, the amide and the quinoxaline ring could potentially undergo various chemical reactions .Aplicaciones Científicas De Investigación
Anti-Inflammatory Activity
The title compound has been synthesized and characterized by Billava Jayappa Mohan and colleagues . It demonstrates synergistic anti-inflammatory activity. Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory properties are valuable for drug development. The inhibition of cyclooxygenase 2 (COX-2) by NSAIDs is well-known, and this compound may contribute to the field of anti-inflammatory drug research.
Antiproliferative Effects
Antiproliferative compounds inhibit cell growth and division, making them relevant for cancer treatment. The synthesized compound showed antiproliferative activity, which could be explored further for potential therapeutic applications . Investigating its mechanism of action and specific targets would be valuable.
Antibacterial Properties
The same compound exhibited antibacterial activity . Understanding its mode of action against bacterial pathogens and assessing its efficacy against specific strains could lead to novel antibacterial agents.
Free Radical Scavenging
Pyrazolone derivatives, including this compound, are known free radical scavengers . Investigating its antioxidant properties and potential protective effects against oxidative stress-related diseases could be an exciting avenue for research.
Synthesis of Fluorinated Biaryl Derivatives
Another related compound, “2-(3,4-Difluorophenyl)-1,3-thiazole-4-carboxylic acid,” is used to produce fluorinated biaryl derivatives via Suzuki cross-coupling reactions. These derivatives find applications in materials science, pharmaceuticals, and agrochemicals.
Therapeutic Potential of Pyrido[2,3-d]pyrimidines
While not directly related to the compound, pyrido[2,3-d]pyrimidines have therapeutic potential. For instance, piritrexim, a pyrido[2,3-d]pyrimidine derivative, inhibits dihydrofolate reductase (DHFR) and shows antitumor effects . Exploring similar derivatives based on the title compound’s structure could yield interesting results.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[[2-(5-oxo-11-pyrrolidin-1-yl-12-thia-3,4,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O4S/c1-31-18(29)12-6-2-3-7-13(12)22-14(28)10-27-20(30)26-11-21-16-15(17(26)24-27)32-19(23-16)25-8-4-5-9-25/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,22,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSZDVGAVXFWGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)SC(=N4)N5CCCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenyl)-5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2409194.png)
![1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2409197.png)
![5-[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2409201.png)
![2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2409203.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2409204.png)
![methyl 3-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B2409206.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2409208.png)

![2-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2409211.png)
![N-(3,4-dichlorophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2409212.png)


